molecular formula C10H8F4O2 B1390452 3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-38-7

3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1390452
CAS No.: 916420-38-7
M. Wt: 236.16 g/mol
InChI Key: QMWPFJAQAQWUMS-UHFFFAOYSA-N
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Description

3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid is an organic compound that features a phenyl ring substituted with both fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-(trifluoromethyl)benzene.

    Grignard Reaction: The 2-fluoro-4-(trifluoromethyl)benzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.

    Carboxylation: The phenyl magnesium bromide intermediate is then reacted with carbon dioxide to yield the carboxylic acid product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique fluorinated structure makes it valuable in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Chemical Research: It serves as a model compound for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethyl groups can enhance binding affinity to specific receptors or enzymes, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)phenyl)methanamine
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for distinct interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWPFJAQAQWUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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